molecular formula C13H17NO3S B2637638 N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide CAS No. 1902908-48-8

N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide

Cat. No.: B2637638
CAS No.: 1902908-48-8
M. Wt: 267.34
InChI Key: FKKGBQPRQMIDAV-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a thiophene ring with an octahydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with octahydrobenzo[b][1,4]dioxin-6-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated thiophenes and substituted amides.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the synthesis of conducting polymers.

    N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide: A structurally similar compound with a furan ring instead of a thiophene ring.

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring and an octahydrobenzo[b][1,4]dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-13(9-3-6-18-8-9)14-10-1-2-11-12(7-10)17-5-4-16-11/h3,6,8,10-12H,1-2,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKGBQPRQMIDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CSC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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